molecular formula C15H14N4S B1463066 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine CAS No. 1177342-15-2

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine

Cat. No.: B1463066
CAS No.: 1177342-15-2
M. Wt: 282.4 g/mol
InChI Key: WVTBXWSYCLOUMG-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is formally identified by its Chemical Abstracts Service number 1177342-15-2, establishing its unique chemical identity within scientific databases. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full chemical name reflecting its complex molecular structure. The molecular formula C₁₅H₁₄N₄S indicates the presence of fifteen carbon atoms, fourteen hydrogen atoms, four nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 282.36 grams per mole. This molecular composition reveals the compound's classification as a nitrogen-rich heterocyclic organic molecule containing both sulfur and multiple nitrogen functionalities.

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized chemical identifier: NC(NC1=CC=C(C2=NC3=CC=C(C)C=C3S2)C=C1)=N. This notation encodes the complete molecular structure, facilitating database searches and computational analyses. The compound is also catalogued under the Molecular Design Limited number MFCD16653195, providing an additional reference for procurement and research purposes. The International Chemical Identifier key WVTBXWSYCLOUMG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling unambiguous identification across various chemical databases and research platforms.

Property Value Source
Chemical Abstracts Service Number 1177342-15-2
Molecular Formula C₁₅H₁₄N₄S
Molecular Weight 282.36 g/mol
Molecular Design Limited Number MFCD16653195
International Chemical Identifier Key WVTBXWSYCLOUMG-UHFFFAOYSA-N

The structural architecture of this compound consists of three distinct molecular components connected in a linear arrangement. The benzothiazole moiety contains a fused benzene-thiazole ring system with a methyl substituent at the 6-position, providing both aromatic character and specific electronic properties. The central phenyl group serves as a molecular bridge, connecting the benzothiazole unit to the terminal guanidine functionality. This guanidine group contributes significant basicity and hydrogen bonding capability to the overall molecular structure, influencing both solubility characteristics and biological activity potential.

Historical Development and Discovery

The discovery of this compound emerged from systematic research efforts focused on identifying novel neutral fragments for thrombin inhibitor development with improved pharmacokinetic properties. The compound was initially identified through fragment-based drug discovery approaches, where researchers employed Water-Ligand Observed via Gradient Spectroscopy Nuclear Magnetic Resonance techniques to detect fragment binding to thrombin proteins. This discovery process represents a sophisticated application of modern drug discovery methodologies, combining computational screening with biophysical validation techniques to identify promising lead compounds.

The development timeline of this compound reflects the broader evolution of benzothiazole guanidine research, which has gained momentum in recent decades due to the recognition of benzothiazole derivatives as versatile scaffolds for generating novel anticancer and enzyme inhibition agents. Fragment screening campaigns utilizing this compound family have revealed unexpected binding modes and key protein interactions, providing valuable insights for structure-based drug design efforts. The initial identification of weak thrombin inhibitory activity prompted further optimization studies, leading to the synthesis of related compounds with improved potency and selectivity profiles.

Subsequent research developments have expanded the understanding of this compound's biological activity beyond its original thrombin inhibition applications. Biacore A100 affinity measurements and comprehensive enzyme assays have provided quantitative data regarding the compound's binding characteristics and inhibitory potencies. Crystal structure determination of the most potent related compounds with thrombin has revealed unexpected binding modes, contributing to the fundamental understanding of how benzothiazole guanidine scaffolds interact with protein targets. These structural insights have informed rational design strategies for developing optimized derivatives with enhanced therapeutic potential.

The compound's registration in major chemical databases occurred following its initial synthesis and characterization, with entries established in 2005 and subsequent modifications recorded as recently as 2025. This timeline indicates sustained research interest and ongoing investigations into the compound's properties and applications. The availability of the compound through multiple commercial suppliers, including Sigma-Aldrich and Enamine, demonstrates its value as a research tool and starting material for medicinal chemistry programs.

Significance in Medicinal Chemistry

This compound holds considerable significance within medicinal chemistry research due to its unique structural features and demonstrated biological activity profile. The compound represents an important example of how benzothiazole scaffolds can be functionalized with guanidine groups to create molecules with specific enzyme inhibition properties. Research investigations have demonstrated that compounds containing benzothiazole guanidine scaffolds serve as valuable starting points for developing selective enzyme inhibitors, particularly for proteases such as thrombin and trypsin.

The compound's medicinal chemistry significance extends beyond its direct biological activities to encompass its role as a chemical probe for understanding structure-activity relationships within the benzothiazole family. Comparative studies of related benzothiazole derivatives have revealed that the specific positioning of the methyl group on the benzothiazole ring and the guanidine functionality creates unique pharmacological properties. These findings have informed the design of novel therapeutic agents targeting various biological pathways, contributing to the broader understanding of how molecular modifications influence biological activity.

Contemporary research efforts have identified this compound as part of a larger family of compounds with potential anticancer applications. The benzothiazole scaffold, particularly 2-aminobenzothiazole derivatives, has attracted significant interest for its versatility in generating novel anticancer agents through various synthetic approaches. Studies involving pyrimidine-based 2-aminobenzothiazole derivatives have demonstrated superior potency compared to standard chemotherapy agents in cell viability assays, highlighting the therapeutic potential of this compound class.

Research Application Target Activity Type Reference
Enzyme Inhibition Thrombin Weak Inhibitory Activity
Enzyme Inhibition Human Trypsin I Inhibitory Activity
Enzyme Inhibition Human Trypsin IV Selective Inhibition
Structure-Activity Studies Protein Binding Fragment-Based Discovery

The compound's significance in medicinal chemistry is further enhanced by its favorable drug-like properties and potential for chemical modification. Computational analyses of related benzothiazole derivatives have demonstrated promising bioavailability and pharmacokinetic profiles, suggesting potential for further development as therapeutic agents. The presence of multiple nitrogen atoms within the guanidine functionality provides opportunities for hydrogen bonding interactions with biological targets, while the benzothiazole core offers sites for structural optimization to enhance selectivity and potency.

Recent synthetic methodologies have expanded the accessibility of this compound and related compounds, facilitating broader research applications. Various synthetic approaches have been developed for creating diverse derivatives of pyrimidine-based 2-aminobenzothiazole compounds, including nucleophilic substitution reactions and condensation methodologies. These synthetic advances have enabled systematic structure-activity relationship studies, contributing to the rational design of optimized compounds with enhanced therapeutic potential.

Properties

IUPAC Name

2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4S/c1-9-2-7-12-13(8-9)20-14(19-12)10-3-5-11(6-4-10)18-15(16)17/h2-8H,1H3,(H4,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTBXWSYCLOUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzothiazole Core

The benzothiazole ring system is typically synthesized via condensation reactions involving 2-aminothiophenol and substituted aromatic aldehydes or related precursors. This approach is well-documented and forms the foundation for preparing the 6-methyl-1,3-benzothiazol-2-yl moiety.

  • General Method: 2-Aminothiophenol reacts with a substituted benzaldehyde (in this case, 6-methylbenzaldehyde) under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or ethanol. Oxidizing agents like hydrogen peroxide (H2O2) or cerium salts may be employed to facilitate ring closure and oxidation to the benzothiazole structure. This method yields the 6-methyl-1,3-benzothiazol-2-yl intermediate with good efficiency.

  • Reaction Conditions: The reaction is often carried out under reflux for several hours (e.g., 3 hours) to ensure complete conversion. The product is isolated by precipitation, filtration, and recrystallization from ethanol or aqueous ethanol to obtain pure benzothiazole derivatives.

The final step involves the introduction of the guanidine group onto the phenyl ring, specifically at the nitrogen atom of the aniline moiety.

  • Common Approach: The guanidine group can be introduced by reacting the 4-(6-methyl-1,3-benzothiazol-2-yl)aniline intermediate with guanidine derivatives or reagents such as ammonium thiocyanate in the presence of bromine as a catalyst. This reaction typically proceeds via the formation of an intermediate thiourea, which upon further treatment with base and methylating agents (e.g., methyl iodide) yields the guanidine-substituted product.

  • Reaction Conditions: The reaction is conducted in polar aprotic solvents like DMF at low temperatures (e.g., ice bath conditions) initially, followed by stirring at room temperature or reflux for several hours (up to 4 hours or more). The product is then precipitated by addition to cold water, filtered, and purified by recrystallization.

Alternative Synthetic Routes

  • Thiourea Route: An alternative involves the synthesis of substituted 1-phenylthiourea intermediates by reacting substituted anilines with ammonium thiocyanate in acidic ethanol, followed by cyclization with concentrated sulfuric acid under reflux to afford 2-aminobenzothiazole derivatives. These intermediates can then be further functionalized to introduce the guanidine group.

  • Acylation and Amination: Another method includes acylation of substituted anilines with chloroacetyl chloride to form chloroacetanilide derivatives, which upon reaction with 2-aminobenzothiazole and triethylamine in dry solvents like 1,4-dioxane yields benzothiazole derivatives that can be converted to guanidine analogues.

Summary Table of Key Synthetic Steps and Conditions

Step Reactants/Intermediates Conditions Yield/Notes
Benzothiazole formation 2-Aminothiophenol + 6-methylbenzaldehyde Reflux in DMF or ethanol, with H2O2 or Ce catalyst, 3 h Yields ~70-80% benzothiazole intermediate
Phenyl linkage 6-Methylbenzothiazol-2-yl intermediate + 4-aminophenyl derivative Nucleophilic aromatic substitution or condensation Efficient coupling to form 4-(6-methylbenzothiazol-2-yl)aniline
Guanidine introduction 4-(6-Methylbenzothiazol-2-yl)aniline + ammonium thiocyanate + Br2 catalyst Ice bath to room temp, DMF solvent, 4 h stirring Formation of guanidine-substituted product, purified by recrystallization
Alternative thiourea pathway Substituted aniline + ammonium thiocyanate + H2SO4 Reflux in ethanol and acid, TLC monitoring Intermediate thiourea and 2-aminobenzothiazole derivatives
Acylation and amination Substituted aniline + chloroacetyl chloride + 2-aminobenzothiazole Dry 1,4-dioxane, triethylamine, reflux Formation of benzothiazole derivatives convertible to guanidine analogues

Research Findings and Observations

  • The condensation of 2-aminothiophenol with substituted benzaldehydes remains the most reliable and widely used method for benzothiazole synthesis, providing good yields and purity.

  • The guanidine functionalization via ammonium thiocyanate and bromine catalysis is effective in introducing the guanidine moiety on the phenyl ring, with control over reaction conditions critical to avoid side reactions.

  • Purification typically involves recrystallization from aqueous ethanol or methanol, ensuring high purity of the final N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine compound.

  • Monitoring of reaction progress by thin layer chromatography (TLC) is standard practice to optimize reaction times and yields.

  • Alternative routes such as thiourea intermediates and acylation strategies provide versatility in synthesis, allowing for structural modifications and derivative synthesis.

Chemical Reactions Analysis

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzothiazole ring or the guanidine group, depending on the reaction conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Benzothiazole derivatives, including this compound, have shown promise as bioactive agents with potential applications in drug discovery. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound has potential therapeutic applications due to its biological activity. It has been studied for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, benzothiazole derivatives are used as additives in the production of rubber, dyes, and other materials.

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, benzothiazole derivatives have been shown to inhibit the activity of enzymes involved in cell proliferation and survival, making them potential anticancer agents. Additionally, the guanidine group may interact with biological targets through hydrogen bonding and electrostatic interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2.1.1. N-(4-methylquinazolin-2-yl)guanidine This compound shares a guanidine group linked to a nitrogen-containing heterocycle (quinazoline). Unlike the benzothiazole core in the target compound, quinazoline’s dual nitrogen atoms alter electron distribution, affecting reactivity.

2.1.2. 2-(1,3-Benzothiazol-2-yl)guanidine
Lacking the 6-methyl and phenyl substituents, this simpler analogue exhibits distinct crystallographic behavior. Its crystal structure shows intermolecular N–H⋯N hydrogen bonds forming dimers and chains, whereas the bulkier phenyl and methyl groups in the target compound likely disrupt such interactions, impacting solubility and crystallinity .

2.1.3. AS601245 A JNK inhibitor with a benzothiazole core and pyrimidine-acetonitrile substituents.

Data Tables

Key Research Findings

  • Reactivity Differences: Benzothiazole-based guanidines exhibit divergent reactivity compared to quinazoline analogues.
  • Hydrogen-Bonding Networks : Simplified benzothiazole-guanidines form robust H-bonded dimers, while bulkier derivatives (e.g., the target compound) likely prioritize hydrophobic interactions .
  • Biological Potency: Structural complexity correlates with activity. STOCK1S-82005 and 5805026 show moderate enzyme inhibition, whereas AS601245’s elaborated structure achieves nanomolar-level kinase inhibition .

Biological Activity

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine is a compound belonging to the class of benzothiazole derivatives. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • IUPAC Name: 2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine
  • Molecular Formula: C15H14N4S
  • Molecular Weight: 282.36 g/mol
  • CAS Number: 1177342-15-2

The compound features a guanidine group attached to a phenyl ring that is further substituted with a 6-methyl-1,3-benzothiazol-2-yl moiety. This structure is significant for its potential biological activities.

Synthesis

The synthesis typically involves the following steps:

  • Preparation of Starting Material:
    • 4-(6-methyl-1,3-benzothiazol-2-yl)aniline is synthesized through the condensation of 6-methyl-1,3-benzothiazol-2-amine with 4-nitrobenzaldehyde, followed by reduction.
  • Guanidination:
    • The aniline derivative is reacted with a guanidine derivative (e.g., guanidine hydrochloride) in the presence of a base like sodium methoxide to yield this compound.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition:
    • Benzothiazole derivatives are known to inhibit enzymes involved in cell proliferation and survival, suggesting potential anticancer properties.
  • Binding Interactions:
    • The guanidine group may interact through hydrogen bonding and electrostatic interactions with biological targets, enhancing its activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a broad spectrum of biological activities:

Activity TypeObserved EffectsReference
AnticancerInhibitory effects on cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalDemonstrated antifungal properties
AntiprotozoalActive against protozoan infections

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:

  • Anticancer Activity:
    • A study evaluated the anticancer potential of various benzothiazole derivatives, including this compound. Results showed significant inhibition of cell growth in human chronic myelogenous leukemia cells (IC50 values ranging from 10 to 50 µM depending on the derivative) .
  • Antimicrobial Properties:
    • In vitro assays demonstrated that this compound exhibited minimal inhibitory concentrations (MICs) as low as 50 µg/mL against multiple bacterial strains .

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameStructure TypeNotable Activity
2-AminobenzothiazoleBenzothiazoleAnticancer and antimicrobial
GuanidineGuanidine derivativeNeuroprotective effects
MethylguanidineGuanidine derivativeAntidiabetic properties

Q & A

Q. What are the optimal synthetic routes for preparing N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine, and how can reaction conditions be refined to improve yield?

The synthesis of benzothiazole-guanidine derivatives typically involves condensation reactions. For analogous compounds, refluxing 2-aminobenzothiazole derivatives with guanidine precursors in ethanol with catalytic hydrochloric acid (HCl) has been effective, yielding >90% purity after recrystallization . Key refinements include:

  • Temperature control : Maintaining reflux conditions (78–80°C for ethanol) to ensure complete reaction.
  • Acid catalysis : Adding HCl to protonate intermediates, accelerating nucleophilic attack.
  • Purification : Recrystallization from ethanol or ethanol/water mixtures to remove unreacted starting materials .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard protocols include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and guanidine protonation states. For example, guanidine NH signals typically appear at δ 6.5–8.5 ppm in DMSO-d₆ .
  • Elemental analysis : Matching calculated vs. observed C, H, N, and S percentages (tolerances ≤0.4%).
  • Melting point determination : Sharp melting points (e.g., 538 K for similar compounds) indicate high crystallinity .

Q. What safety precautions are recommended for handling this compound in the laboratory?

While specific hazard data for this compound is limited, general guidelines for benzothiazole derivatives include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Emergency measures : Flush eyes/skin with water for 15 minutes upon contact; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational models (e.g., logBB predictions) guide the assessment of blood-brain barrier (BBB) penetration for this compound?

Experimental logBB values for structurally related guanidine derivatives range from -1.57 to -0.04, indicating limited BBB penetration . Computational methods (e.g., molecular dynamics or QSAR models) can predict logBB by:

  • Parameterization : Using polar surface area (PSA) and lipophilicity (logP). High PSA (>80 Ų) and low logP (<2) correlate with poor BBB penetration.
  • Validation : Cross-referencing with experimental data to refine force fields or adjust solvation parameters .

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks and tautomeric forms?

Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical:

  • Hydrogen bonding : Identify intramolecular bonds (e.g., N–H⋯N in guanidine) and intermolecular interactions (e.g., R₁²(6) motifs linking cations and anions) .
  • Tautomerism : Distinguish between imino and amino tautomers via bond-length analysis (C–N vs. C=N). For example, planar guanidinium groups favor delocalized charge states .

Q. What strategies are effective for analyzing contradictory bioactivity data across different assay systems?

For antimicrobial or receptor-binding studies:

  • Dose-response curves : Test multiple concentrations (e.g., 1–100 µM) to account for assay sensitivity thresholds.
  • Control standardization : Use reference compounds (e.g., ciprofloxacin for antibacterial assays) to normalize inter-lab variability.
  • Mechanistic follow-up : Combine enzyme inhibition (e.g., VAP-1 or CYP assays) with cellular viability tests to differentiate direct vs. indirect effects .

Q. How can structural analogs be designed to enhance target selectivity (e.g., for 5-HT2A or antimicrobial targets)?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzothiazole 6-position to modulate receptor binding.
  • Scaffold hopping : Replace the phenylguanidine moiety with piperazine or morpholine rings to reduce off-target interactions .

Q. What methodologies address challenges in refining twinned or low-resolution crystallographic data?

  • Twinning detection : Use Mercury CSD to identify twin laws and deconvolute overlapping reflections.
  • Restraints : Apply distance/angle restraints for guanidine groups during refinement in SHELXL to prevent overfitting .

Data Analysis and Interpretation

Q. How should researchers reconcile discrepancies between computational logP predictions and experimental partition coefficients?

  • Solvent system calibration : Validate octanol-water partitioning assays using control compounds with known logP values.
  • Force field adjustment : Incorporate explicit solvent molecules in molecular dynamics simulations to improve accuracy .

Q. What statistical approaches are robust for analyzing structure-activity relationship (SAR) data in this compound series?

  • Multivariate regression : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data.
  • Machine learning : Train random forest models on descriptors like molecular weight, logP, and H-bond donors to prioritize synthetic targets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine
Reactant of Route 2
Reactant of Route 2
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.